(1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine
Overview
Description
(1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1S)-2-amino-2’-hydroxy-1,1’-binaphthyl with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and metal salts such as palladium chloride for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, substituted binaphthyl derivatives, and metal-phosphine complexes. These products are valuable intermediates in various synthetic pathways .
Scientific Research Applications
(1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used phosphine ligand known for its stability and versatility in catalysis.
®- and (S)-BINOL: Chiral binaphthyl-based compounds that serve as ligands in asymmetric catalysis.
Uniqueness
(1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine stands out due to its unique combination of a chiral binaphthyl backbone and a diphenylphosphino group. This structure provides both steric and electronic properties that enhance its performance in catalytic applications, making it a valuable tool in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C34H28NP |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)-N-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H28NP/c1-2-35-31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)36(27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24,35H,2H2,1H3 |
InChI Key |
NTEPSANRAKAWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthesis routes and methods I
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